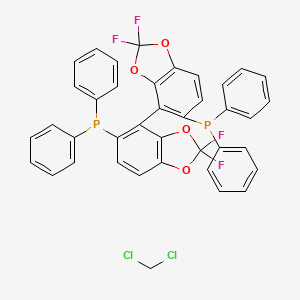
(S)-5,5'-Bis(diphenylphosphino)-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole dichloromethane complex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex is a chiral ligand complex widely used in coordination chemistry and catalysis. This compound is known for its unique structural features, which include two diphenylphosphino groups and a tetrafluorinated bi-1,3-benzodioxole backbone. The dichloromethane complexation enhances its solubility and stability, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex typically involves the following steps:
Formation of the bi-1,3-benzodioxole backbone: This step involves the reaction of appropriate precursors under controlled conditions to form the tetrafluorinated bi-1,3-benzodioxole structure.
Introduction of diphenylphosphino groups: The diphenylphosphino groups are introduced through a substitution reaction, where the appropriate phosphine reagents are reacted with the bi-1,3-benzodioxole backbone.
Complexation with dichloromethane: The final step involves the complexation of the synthesized ligand with dichloromethane to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of precursors: Large-scale production of the bi-1,3-benzodioxole backbone and diphenylphosphino reagents.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification and complexation: Purification of the synthesized ligand followed by complexation with dichloromethane.
Chemical Reactions Analysis
Types of Reactions
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to phosphine hydrides.
Substitution: The diphenylphosphino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Phosphine oxides: Formed through oxidation reactions.
Phosphine hydrides: Formed through reduction reactions.
Substituted phosphines: Formed through substitution reactions.
Scientific Research Applications
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential in drug development due to its chiral properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex involves its role as a ligand in coordination complexes. The diphenylphosphino groups coordinate with metal centers, facilitating various catalytic processes. The tetrafluorinated bi-1,3-benzodioxole backbone provides steric and electronic properties that enhance the reactivity and selectivity of the complex.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in coordination chemistry and catalysis.
Bis(diphenylphosphino)methane: Another common ligand with similar diphenylphosphino groups but different backbone structure.
Uniqueness
(S)-5,5’-Bis(diphenylphosphino)-2,2,2’,2’-tetrafluoro-4,4’-bi-1,3-benzodioxole dichloromethane complex is unique due to its chiral nature and tetrafluorinated backbone, which provide distinct steric and electronic properties. These features make it particularly valuable in asymmetric synthesis and catalysis, where chiral ligands are essential for achieving high enantioselectivity.
Properties
Molecular Formula |
C39H26Cl2F4O4P2 |
|---|---|
Molecular Weight |
767.5 g/mol |
IUPAC Name |
dichloromethane;[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane |
InChI |
InChI=1S/C38H24F4O4P2.CH2Cl2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28;2-1-3/h1-24H;1H2 |
InChI Key |
WMDWJMFRHMAKPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8.C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


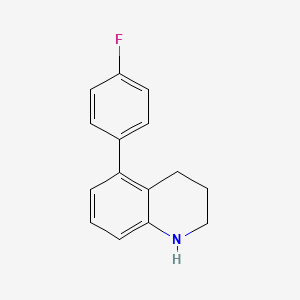
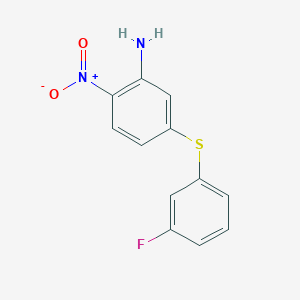
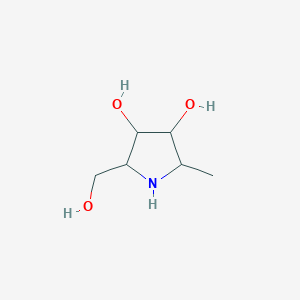
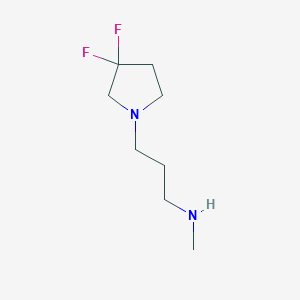
![[(E)-octadec-9-enyl] tetradecanoate](/img/structure/B14765335.png)
![2-Amino-3-[1-(phenylmethyl)-4-imidazolyl]propanoic acid methyl ester](/img/structure/B14765357.png)
![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)
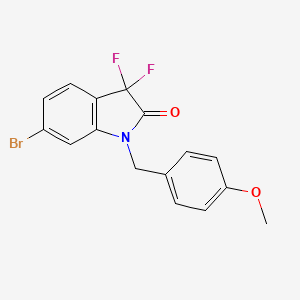

![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)
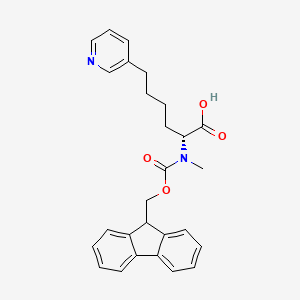
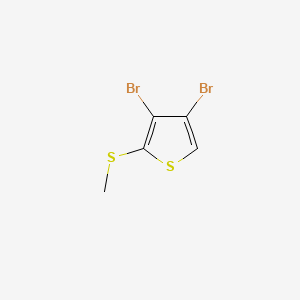
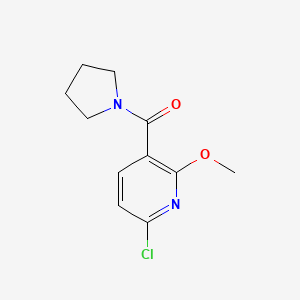
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
